Lipophilicity Advantage Over Non-Halogenated Phenyl Analog
The target compound exhibits an XLogP3-AA value of 3.3, compared to 2.6 for the non-halogenated 2-phenyl-2H-benzo[d][1,2,3]triazol-5-amine [1]. This 0.7 log-unit increase translates to approximately a 5-fold higher octanol–water partition coefficient, consistent with greater membrane permeability potential. The iodine substitution at the meta position contributes approximately 126 Da to the molecular weight (336.13 vs. 210.23 g/mol) while preserving the same topological polar surface area (56.7 Ų) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3; MW = 336.13 g/mol; TPSA = 56.7 Ų |
| Comparator Or Baseline | 2-Phenyl-2H-benzo[d][1,2,3]triazol-5-amine: XLogP3-AA = 2.6; MW = 210.23 g/mol; TPSA = 56.7 Ų |
| Quantified Difference | ΔXLogP3 = +0.7; ΔMW = +125.9 Da; TPSA unchanged |
| Conditions | Values computed by XLogP3 3.0 (PubChem release 2021.05.07) and Cactvs 3.4.8.18 |
Why This Matters
Higher lipophilicity without TPSA penalty may improve passive membrane permeability while retaining hydrogen-bonding capacity, a desirable profile for intracellular target engagement in cellular assays.
- [1] PubChem. 2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine (CID 91684245). Accessed May 6, 2026. View Source
- [2] PubChem. 2-Phenyl-2H-benzotriazol-5-ylamine (CID 721090). Accessed May 6, 2026. View Source
